
Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt is a complex organic compound. It belongs to the class of hydrazinium salts, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes a hydrazinium core, hydroxyl groups, and long alkyl chains.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt typically involves multiple steps. The process begins with the preparation of the hydrazinium core, followed by the introduction of the hydroxyl and alkyl groups. Common reagents used in these reactions include hydrazine, alkyl halides, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Safety measures are also crucial due to the reactive nature of hydrazine and other intermediates.
化学反应分析
Types of Reactions
Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The hydrazinium core can be reduced to form hydrazones or other derivatives.
Substitution: The alkyl chains can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the hydrazinium core can produce hydrazones.
科学研究应用
Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and targeted therapies.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt exerts its effects involves interactions with various molecular targets and pathways. The hydrazinium core can interact with enzymes and proteins, leading to changes in their activity. The hydroxyl and alkyl groups can also influence the compound’s solubility and bioavailability, affecting its overall efficacy.
相似化合物的比较
Similar Compounds
Similar compounds to Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt include other hydrazinium salts with different alkyl and hydroxyl groups. Examples include:
- Hydrazinium, 1,1-dimethyl-1-(2-hydroxydecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide
- Hydrazinium, 1,1-dimethyl-1-(2-hydroxyoctyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
57830-06-5 |
|---|---|
分子式 |
C20H40N2O2 |
分子量 |
340.5 g/mol |
IUPAC 名称 |
1-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]tetradecan-2-olate |
InChI |
InChI=1S/C20H40N2O2/c1-6-7-8-9-10-11-12-13-14-15-16-19(23)17-22(4,5)21-20(24)18(2)3/h19H,2,6-17H2,1,3-5H3,(H,21,24) |
InChI 键 |
MKKRYJVRZRCQTR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC(C[N+](C)(C)NC(=O)C(=C)C)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



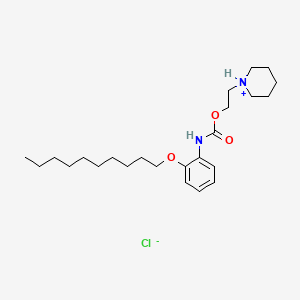
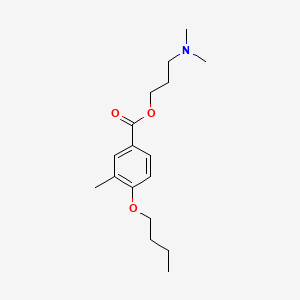
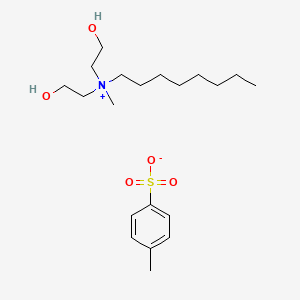
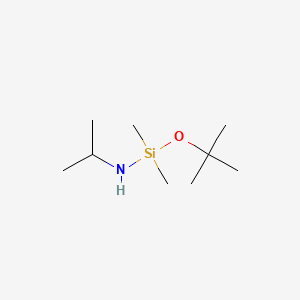
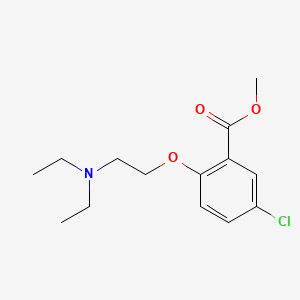

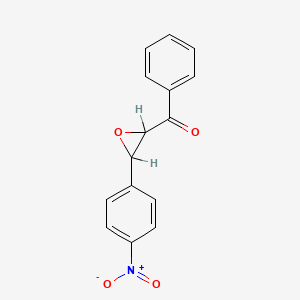
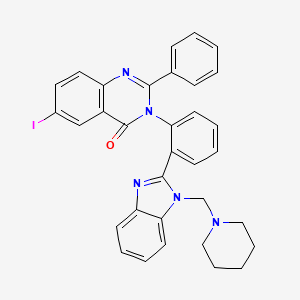

![2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B13768267.png)

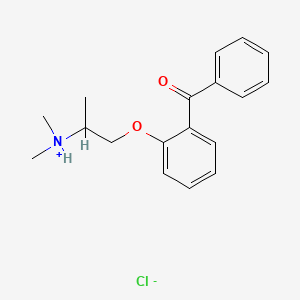
![(14-Methyl-5,9-dimethylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-7-yl) propanoate](/img/structure/B13768278.png)
